Superior Solvolytic Reactivity of 1-Naphthoyl Chloride vs. 2-Naphthoyl Chloride Across Solvent Systems
In a comparative kinetic study, the solvolysis rate constants (k) for 1-naphthoyl chloride were consistently faster than those for 2-naphthoyl chloride across seven different solvent mixtures, including ethanol-water, 2-propanol-water, and tert-butanol-water systems [1]. The reaction rates were measured by electrical conductivity. This difference is attributed to the relief of steric strain (peri-hydrogen effect) in the SN2 transition state for the 1-isomer, where the carbonyl carbon undergoes rehybridization from sp² to sp³ [1]. The observed rate enhancement aligns with theoretical predictions based on Dewar's reactivity number (Nr) and Streitwieser's σ⁺ values [1]. This data demonstrates that 1-naphthoyl chloride is a more reactive electrophile in nucleophilic substitution reactions under a wide range of conditions.
| Evidence Dimension | Solvolysis rate constant (k) in various solvent mixtures |
|---|---|
| Target Compound Data | Consistently faster rate constants for 1-naphthoyl chloride in all seven tested solvent mixtures (EtOH-H₂O, 2-PrOH-H₂O, t-BuOH-H₂O, etc.) [1] |
| Comparator Or Baseline | 2-Naphthoyl chloride exhibits slower rate constants in all corresponding solvent mixtures [1] |
| Quantified Difference | The rate constant of 1-naphthoyl chloride is greater than that of 2-naphthoyl chloride in all solvent mixtures (exact ratios vary with solvent composition) [1] |
| Conditions | Solvolysis kinetics measured by electrical conductivity in binary aqueous-organic solvent mixtures at 25–45°C [1] |
Why This Matters
This establishes 1-naphthoyl chloride as the kinetically favored reagent for time-sensitive acylation reactions, directly impacting process efficiency and yield optimization in synthetic workflows.
- [1] Sung, D. D. (1980). Solvent Effect on Nucleophilic Substitution Reaction of Naphthoyl Chlorides. Journal of the Korean Chemical Society, 24(1), 41-90. Retrieved from https://m.riss.kr/search/detail/DetailView.do?p_mat_type=1a0202e37d52c72d&control_no=59d806ecc53e51db View Source
